

Application Notes and Protocols for GPR120 Agonist 1 in Cell Culture

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Compound of Interest

Compound Name: GPR120 Agonist 1

Cat. No.: B3028133

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These application notes provide detailed protocols for the dissolution and application of **GPR120 Agonist 1** (CAS: 1628448-77-0), a selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). The following sections detail the necessary reagents, equipment, and step-by-step instructions for preparing stock solutions and conducting a common cell-based assay to assess GPR120 activation.

Product Information and Solubility

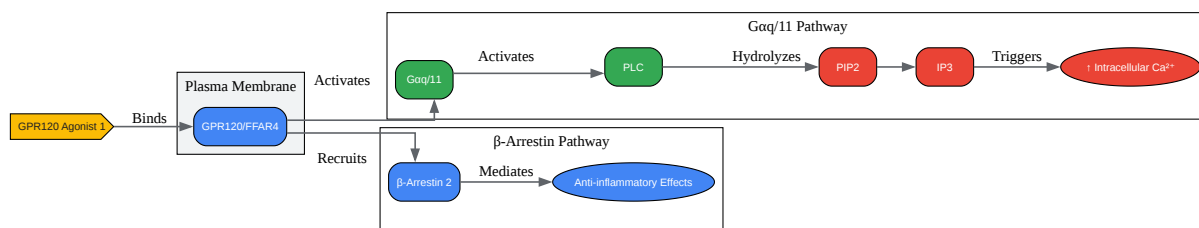
GPR120 Agonist 1 is a potent and selective tool for studying the physiological roles of GPR120, which is involved in metabolic regulation, inflammation, and hormone secretion.^[1] Proper dissolution and handling are critical for obtaining reproducible results in cell culture experiments.

Quantitative Data Summary

Parameter	Value	Source
CAS Number	1628448-77-0	[2]
Molecular Weight	495.82 g/mol	[3]
Appearance	Crystalline solid	N/A
Solubility in DMSO	≥ 40 mg/mL	[3]
Human GPR120 EC50	42 nM (Calcium flux assay)	[3]
Mouse GPR120 EC50	77 nM (Calcium flux assay)	[3]
Storage (Powder)	-20°C for up to 3 years	[3]
Storage (in DMSO)	-80°C for up to 1 year	[3]

GPR120 Signaling Pathway

Activation of GPR120 by an agonist like **GPR120 Agonist 1** initiates a cascade of intracellular events through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.[1] The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event measured in calcium flux assays.[1] The β-arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[1]



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GPR120 Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of GPR120 Agonist 1 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **GPR120 Agonist 1** in DMSO.

Materials:

- **GPR120 Agonist 1** (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Weighing:** In a sterile environment (e.g., a biosafety cabinet), carefully weigh the desired amount of **GPR120 Agonist 1** powder into a sterile microcentrifuge tube. For small quantities (e.g., 1-5 mg), it is recommended to use the entire amount to avoid weighing errors.
- **Solvent Addition:** Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 40 mg/mL or a specific molarity). For example, to prepare a 10 mM stock solution from 1 mg of **GPR120 Agonist 1** (MW: 495.82 g/mol):
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = ((0.001 \text{ g} / 495.82 \text{ g/mol}) / 0.01 \text{ mol/L}) * 1,000,000 \mu\text{L/L} \approx 201.7 \mu\text{L}$
- **Dissolution:** Add the calculated volume of DMSO to the microcentrifuge tube containing the agonist powder.
- **Mixing:** Vortex the tube for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37-45°C water bath or brief sonication can be used to facilitate dissolution.^[3]
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Calcium Flux Assay for GPR120 Activation

This protocol outlines a cell-based calcium flux assay using a fluorescent calcium indicator to measure the activation of GPR120 by **GPR120 Agonist 1**. This method is suitable for high-throughput screening.^{[4][5][6]}

Materials:

- Cells expressing GPR120 (e.g., HEK293 or CHO cells)
- Cell culture medium (e.g., DMEM or Ham's F-12)
- Fetal Bovine Serum (FBS)

- 96-well or 384-well black, clear-bottom assay plates
- **GPR120 Agonist 1** stock solution (from Protocol 1)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
- Probenecid (optional, to prevent dye leakage)
- Positive control (e.g., ionomycin)
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

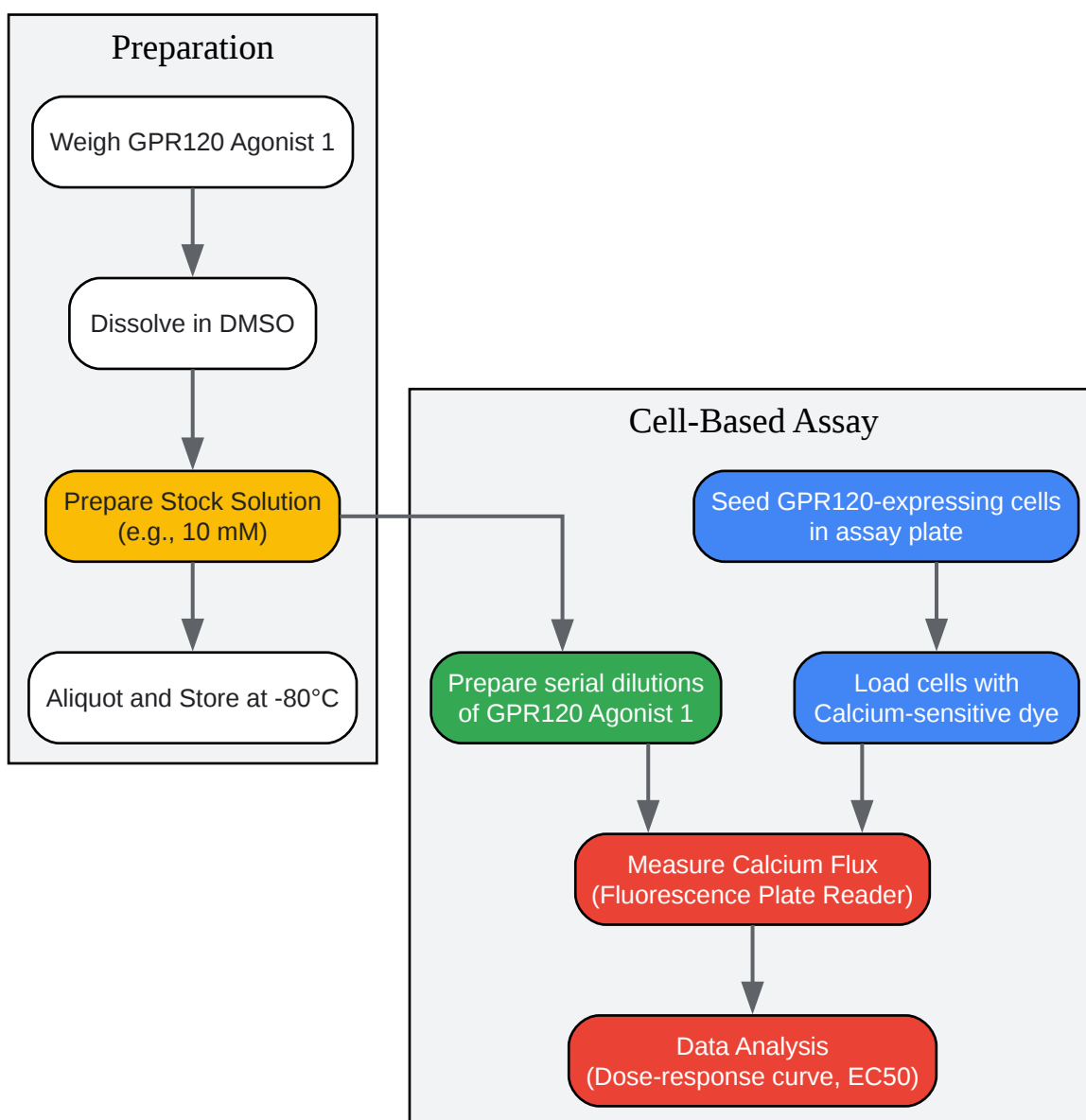
Procedure:

- Cell Seeding:
 - The day before the assay, seed the GPR120-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in the assay buffer. Probenecid can be added to this solution.
 - Aspirate the cell culture medium from the wells and add the dye loading solution.
 - Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.
- Compound Preparation:
 - During the dye loading incubation, prepare a serial dilution of **GPR120 Agonist 1** in the assay buffer. It is recommended to prepare these dilutions at a concentration that is 5-10 times the final desired concentration in the assay plate.

- Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest agonist concentration) and a positive control.
- Measurement of Calcium Flux:
 - Set up the fluorescence plate reader to measure the fluorescence intensity over time.
 - Establish a baseline fluorescence reading for each well for 10-20 seconds.
 - Add the prepared **GPR120 Agonist 1** dilutions and controls to the wells.
 - Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Plot the ΔF against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the overall workflow for dissolving **GPR120 Agonist 1** and conducting a cell-based calcium flux assay.



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Workflow for **GPR120 Agonist 1** Application

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